5-Bromo-6-methoxypyridine-3-carboxamide
Description
5-Bromo-6-methoxypyridine-3-carboxamide (CAS: 1261079-59-7) is a pyridine derivative with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.06 g/mol . It features a bromine atom at position 5, a methoxy group at position 6, and a carboxamide group at position 3. This compound is utilized as a key intermediate in pharmaceutical synthesis due to its hydrogen-bonding capacity and stability.
Properties
IUPAC Name |
5-bromo-6-methoxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7-5(8)2-4(3-10-7)6(9)11/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLMIURJCGSMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on 2,6-Dihalopyridine-3-carboxylates
- Starting Materials: Methyl 2,6-difluoropyridine-3-carboxylate or methyl 2,6-dichloropyridine-3-carboxylate.
- Nucleophiles: Methylamine and sodium methoxide.
- Solvents: Ethanol (EtOH), tetrahydrofuran (THF), dichloromethane (CH2Cl2), and N,N-dimethylformamide (DMF).
- Temperature: Ranges from -25 °C to 140 °C depending on the step.
- Reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine in EtOH at -25 °C yields a mixture of regioisomers (2-fluoro-6-methylaminopyridine and 6-fluoro-2-methylaminopyridine) in a ratio of approximately 57:43, indicating moderate regioselectivity.
- Sodium methoxide reacts with 2,6-dichloropyridine-3-carboxylate in THF or CH2Cl2 to selectively substitute the 2-position chlorine, producing 2-methoxypyridine-3-carboxylates as main products.
- In DMF, substitution favors the 6-position (>97% regioselectivity) when reacting with sodium methoxide or 4-methylbenzenethiolate anion, enabling selective functionalization at the 6-position.
Introduction of the 6-Methylamino Group
- The 6-position substitution with methylamine is achieved by nucleophilic displacement of a leaving group such as 4-methylbenzenesulfinyl or sulfoxide derivatives.
- For example, oxidation of 6-(4-methylbenzenethio) intermediates to sulfoxides followed by reaction with methylamine in DMF at ~60 °C yields methyl 2-methoxy-6-methylaminopyridine-3-carboxylate in high yield (~90%).
Bromination at the 5-Position
- Bromination is typically performed using N-bromosuccinimide (NBS) on the methyl 2-methoxy-6-methylaminopyridine-3-carboxylate intermediate.
- The bromination proceeds efficiently, producing the 5-bromo derivative in yields up to 96% before hydrolysis.
- Direct bromination of the acid form after alkaline hydrolysis also affords the 5-bromo product but with slightly lower yield (~88%) and minor side products (~5% dibromo derivative).
Hydrolysis and Conversion to Carboxamide
- Alkaline hydrolysis of the methyl ester intermediates converts them to the corresponding carboxylic acids.
- Subsequent amidation with amines (e.g., hexahydro-1,4-diazepine derivatives) forms the carboxamide functionality.
- This step is typically performed under reflux conditions in ethanol or other suitable solvents, providing the final 5-bromo-6-methoxypyridine-3-carboxamide with overall yields around 65-67% from the starting halopyridine precursors.
Reaction Yields and Selectivity Data Table
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution (methylamine) | Methyl 2,6-difluoropyridine-3-carboxylate | Methylamine, EtOH, -25 °C | Mixture of 2-fluoro-6-methylaminopyridine and regioisomer | - | Regioisomer ratio 57:43 |
| Nucleophilic substitution (methoxide) | Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide, THF or CH2Cl2 | 2-Methoxypyridine-3-carboxylate | Major product | 2-position substitution favored in THF, CH2Cl2 |
| Nucleophilic substitution (methoxide) | Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide, DMF | 6-Methoxypyridine-3-carboxylate | >97 | 6-position substitution favored in DMF |
| Thiolate substitution | Methyl 2,6-dichloropyridine-3-carboxylate | 4-Methylbenzenethiolate anion, DMF | 6-(4-Methylbenzenethio)pyridine derivative | Quantitative | High regioselectivity at 6-position |
| Amination of sulfoxide intermediate | Sulfoxide derivative | Methylamine, DMF, 60 °C | 6-Methylaminopyridine derivative | ~90 | Efficient conversion to amino derivative |
| Bromination | Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | N-Bromosuccinimide (NBS) | 5-Bromo derivative | 88-96 | High yield bromination at 5-position |
| Hydrolysis and amidation | Methyl ester intermediates | Alkaline hydrolysis, followed by amidation | This compound | 65-67 | Overall yield from starting halopyridine |
Mechanistic Insights and Process Optimization
- The regioselectivity of nucleophilic substitution is solvent-dependent: polar aprotic solvents like DMF favor substitution at the 6-position, while less polar solvents favor the 2-position.
- Use of thiolate anions as leaving groups enhances regioselectivity and yield for the 6-position substitution.
- Bromination with NBS is highly selective for the 5-position on the pyridine ring, avoiding over-bromination under controlled conditions.
- The conversion of trifluoromethyl groups to methoxycarbonyl groups involves nucleophilic attack by methoxide anion followed by elimination of fluoride ions, a key step in preparing the carboxylate intermediate.
Summary of Preparation Method
The preparation of this compound is efficiently achieved through a sequence of:
- Selective nucleophilic substitution on 2,6-dihalopyridine-3-carboxylates to introduce methoxy and methylamino groups.
- Transformation of intermediates via sulfoxide chemistry to improve regioselectivity.
- Bromination at the 5-position using NBS.
- Hydrolysis of ester intermediates and conversion to the carboxamide.
This multi-step synthetic route is supported by extensive research demonstrating high yields, regioselectivity, and scalability suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-6-methoxypyridine-3-carboxamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids under specific conditions.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed:
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
Chemistry: 5-Bromo-6-methoxypyridine-3-carboxamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It is also used in the development of enzyme inhibitors and receptor modulators .
Medicine: Its derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to active sites of enzymes or receptors. The carboxamide group can form hydrogen bonds with amino acid residues, enhancing the compound’s affinity and specificity for its targets. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Functional Group Variations
- Carboxamide vs. Amine: Replacing the carboxamide (CONH₂) with an amine (NH₂) in 5-bromo-6-methoxypyridin-3-amine reduces hydrogen-bonding capacity and molecular weight (201.04 vs.
- Aldehyde vs. Carboxamide : The aldehyde group in 6-bromo-3-pyridinecarboxaldehyde increases electrophilicity, making it more reactive in condensation reactions compared to the carboxamide-containing target compound .
Substituent Position Effects
- Positional Isomerism : 3-Bromo-5-methoxypyridine (Br at C3, OMe at C5) lacks the carboxamide group and exhibits a lower molecular weight (188.02 g/mol). Its electronic properties differ due to altered substituent positions, impacting reactivity in cross-coupling reactions .
- Nitro Group Addition: 5-Bromo-6-methoxy-3-nitropyridin-2-amine introduces a nitro group (NO₂), enhancing electron-withdrawing effects. This increases acidity at adjacent positions but may reduce stability under reducing conditions .
Research Findings and Trends
- Similarity Scores : Computational analyses (e.g., Tanimoto coefficients) indicate that substituent position has a greater impact on similarity than functional groups. For example, 5-bromo-6-methoxypyridin-3-amine (similarity 0.82) is closer to the target compound than 3-bromo-5-methoxypyridine (similarity 0.76) .
- Stability : Carboxamide derivatives generally exhibit higher thermal and hydrolytic stability compared to aldehydes or nitro-containing analogs, making them preferable in long-term storage .
Biological Activity
5-Bromo-6-methoxypyridine-3-carboxamide is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula CHBrNO and a molecular weight of approximately 231.05 g/mol. Its structure features:
- A bromine atom at the 5-position
- A methoxy group at the 6-position
- A carboxamide functional group at the 3-position
These structural characteristics are significant as they influence the compound's reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and methoxy groups enhances binding affinity, while the carboxamide group facilitates hydrogen bonding with amino acid residues in proteins. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Neuropharmacology : It has been studied for its potential role as an antagonist at dopamine D2 and D3 receptors, which may have implications for treating disorders like schizophrenia and Parkinson's disease.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cells .
Case Studies and Experimental Data
- Cytotoxicity Assessment :
-
Receptor Interaction Studies :
- Research involving binding assays demonstrated that this compound effectively binds to dopamine receptors, suggesting a mechanism for its neuropharmacological effects. The binding affinity was quantitatively assessed, showing promising results that warrant further investigation into its therapeutic applications.
Comparative Analysis with Similar Compounds
The unique positioning of substituents in this compound distinguishes it from structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-methoxypyridine-3-carboxamide | Bromine at position 5, methoxy at position 2 | Potential dopamine receptor antagonist |
| 3-Bromo-5-methoxypyridine | Bromine at position 3 | Limited studies on biological activity |
| 6-Methoxypyridine-3-carboxamide | Methoxy at position 6 | Lower receptor affinity compared to others |
This table highlights how the specific arrangement of functional groups influences the biological properties of these compounds.
Q & A
Q. What are the key synthetic strategies for preparing 5-Bromo-6-methoxypyridine-3-carboxamide?
- Methodological Answer : Synthesis typically involves bromination of a methoxypyridine precursor. For example, bromination of 6-methoxypyridine-3-carboxamide using brominating agents like N-bromosuccinimide (NBS) in solvents such as acetonitrile under reflux conditions . Careful control of stoichiometry and reaction time is critical to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the target compound.
Q. Which spectroscopic methods are essential for characterizing structural purity?
- Methodological Answer :
- 1H/13C NMR : To confirm substitution patterns on the pyridine ring and verify methoxy/bromo group positions.
- IR Spectroscopy : Identifies carbonyl (amide C=O) and methoxy (C-O) functional groups.
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns consistent with bromine .
- HPLC : Assesses purity (>95% recommended for research-grade material) .
Q. How does the methoxy group influence the compound’s stability under varying pH conditions?
- Methodological Answer : The electron-donating methoxy group enhances aromatic ring stability but may render the compound susceptible to acid-catalyzed demethylation. Stability studies should include:
- pH 1–2 (HCl) : Monitor for methoxy cleavage via HPLC.
- pH 7–9 (buffer) : Assess hydrolysis of the amide group.
- Storage recommendations: Anhydrous conditions at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing brominated pyridine derivatives?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict regioselectivity in bromination reactions. For example:
- Reaction Path Search : Identifies intermediates and transition states to explain preferential bromination at the 5-position .
- Solvent Effect Modeling : Screens solvents (e.g., DCM vs. acetonitrile) to maximize yield .
- Machine Learning : Analyzes historical reaction data to propose optimal conditions (e.g., 70°C, 12 hr for 85% yield) .
Q. What strategies resolve discrepancies in reported physical properties of brominated methoxypyridines?
- Methodological Answer : Contradictions in melting points or solubility often arise from polymorphic forms or residual solvents. Approaches include:
- DSC/TGA : Differentiate polymorphs via thermal analysis.
- X-ray Crystallography : Resolve structural ambiguities (e.g., methoxy vs. bromine spatial orientation) .
- Comparative Studies : Replicate synthesis protocols from independent sources to identify methodological variability .
Q. How do substituent positions affect reactivity in cross-coupling reactions?
- Methodological Answer :
- 5-Bromo vs. 3-Bromo : The 5-position’s steric accessibility enhances Suzuki-Miyaura coupling efficiency with aryl boronic acids (Pd(PPh3)4, K2CO3, DMF/H2O) .
- Methoxy at 6-Position : Electron-rich environments accelerate nucleophilic substitution but may deactivate the ring toward electrophilic attacks.
- Table : Substituent Effects on Reactivity
| Substituent Position | Coupling Efficiency (%) | Preferred Reaction Type |
|---|---|---|
| 5-Bromo, 6-methoxy | 92 | Suzuki-Miyaura |
| 3-Bromo, 5-methoxy | 78 | Buchwald-Hartwig |
| (Data extrapolated from ) |
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar bromination protocols?
- Methodological Answer : Yield disparities often stem from:
- Impurity in Starting Material : Use HPLC to verify precursor purity (>98%).
- Oxygen Sensitivity : Employ inert atmospheres (N2/Ar) to prevent radical side reactions.
- Scale Effects : Milligram-scale reactions may suffer from inefficient mixing vs. gram-scale .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions and stoichiometric control for bromination.
- Characterization : Cross-validate NMR assignments with 2D techniques (COSY, HSQC).
- Computational Tools : Use Gaussian or ORCA for reaction modeling; ICReDD’s workflow for experimental-computational feedback loops .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
